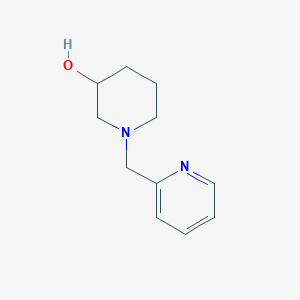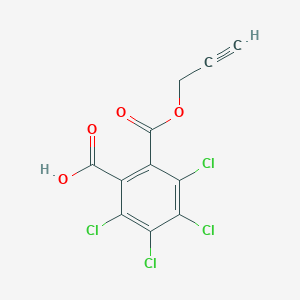
2,4-二甲苯二磺酰二氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Mesitylenedisulfonyl Dichloride, also known as 2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride, is a chemical compound with the molecular formula C9H10Cl2O4S2 . It has a molecular weight of 317.2 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4-Mesitylenedisulfonyl Dichloride consists of a benzene ring substituted with three methyl groups and two sulfonyl chloride groups . The InChI string isInChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3 . Physical And Chemical Properties Analysis
2,4-Mesitylenedisulfonyl Dichloride is a solid at 20 degrees Celsius . It has a melting point of 122.0 to 126.0 °C . It is soluble in toluene . The compound is sensitive to moisture .科学研究应用
有机合成和化学反应
2,4-二甲苯二磺酰二氯化物已被用于有机合成。例如,它参与了从2-二甲苯磺酰氯制备2-二甲苯磺酰重氮甲烷,然后应用于Arndt-Eistert合成(Kuo, Aoyama, & Shioiri, 1982)。此外,2,4-二甲苯二磺酰二氯化物在脱氧核苷酸3'-氢磷酸酯的合成中发挥作用,展示了它在核苷酸修饰中的重要性(Sekine, Narui, & Hata, 1988)。
分析化学和材料科学
在分析化学和材料科学领域,2,4-二甲苯二磺酰二氯化物是对二甲苯与四氯化碳溶液中溴之间反应的研究的一部分(Williams, Landel, & Ferry, 1955)。它还在研究多自由基的性质的背景下发挥作用,展示了它在化学研究中的多功能性(Veciana, Rovira, Ventosa, Crespo, & Palacio, 1993)。
环境研究和除草剂研究
在环境研究中,该化合物被分析其在生态系统中的存在和影响。例如,它参与了研究检查从水源中去除2,4-二氯苯氧乙酸的过程,这与其作为除草剂的使用有关(EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017)。
安全和危害
2,4-Mesitylenedisulfonyl Dichloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Safety measures include avoiding breathing its dust or mists, washing thoroughly after handling, and wearing protective clothing . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .
作用机制
Target of Action
It is known that this compound is a strong acid , which suggests that it may interact with various biological molecules, particularly proteins, in the body.
Mode of Action
As a strong acid, it is known to cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . This suggests that 2,4-Mesitylenedisulfonyl Dichloride may interact with its targets by altering their structure and function.
Pharmacokinetics
Its solubility in organic solvents such as toluene suggests that it may be absorbed and distributed in the body through lipid-rich tissues
Result of Action
As a strong acid, it is known to cause severe skin burns and eye damage . This suggests that it may have cytotoxic effects, leading to cell death in tissues exposed to the compound.
Action Environment
The action, efficacy, and stability of 2,4-Mesitylenedisulfonyl Dichloride can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and activity may be affected by humidity levels. Furthermore, its corrosive nature indicates that it may react with metals , which could potentially influence its action and efficacy.
属性
IUPAC Name |
2,4,6-trimethylbenzene-1,3-disulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKRGBQKLXFTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)S(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394370 |
Source


|
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68985-08-0 |
Source


|
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)

![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)




![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)
![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)
